molecular formula C20H42 B12578986 2,2,3,3,4,4,5,5-Octamethyldodecane CAS No. 628716-61-0

2,2,3,3,4,4,5,5-Octamethyldodecane

Cat. No.: B12578986
CAS No.: 628716-61-0
M. Wt: 282.5 g/mol
InChI Key: QDEOBFKAXLSLEV-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,5,5-Octamethyldodecane is a highly branched alkane with the molecular formula C₂₀H₄₂. Its structure consists of a dodecane backbone (12-carbon chain) substituted with eight methyl groups at positions 2, 3, 4, and 5 on both ends of the chain. This extensive branching confers unique physical and chemical properties, such as reduced crystallinity, lower melting point, and enhanced thermal stability compared to linear alkanes. Such compounds are of interest in materials science, particularly in lubricant formulations and fuel additives, where branching improves flow properties and oxidation resistance .

Properties

CAS No.

628716-61-0

Molecular Formula

C20H42

Molecular Weight

282.5 g/mol

IUPAC Name

2,2,3,3,4,4,5,5-octamethyldodecane

InChI

InChI=1S/C20H42/c1-11-12-13-14-15-16-18(5,6)20(9,10)19(7,8)17(2,3)4/h11-16H2,1-10H3

InChI Key

QDEOBFKAXLSLEV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C)(C)C(C)(C)C(C)(C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4,5,5-Octamethyldodecane typically involves the alkylation of a suitable precursor with methylating agents. One common method is the Friedel-Crafts alkylation, where a dodecane derivative is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of 2,2,3,3,4,4,5,5-Octamethyldodecane may involve continuous flow reactors to ensure consistent product quality and yield. The process typically includes steps such as purification through distillation and crystallization to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3,4,4,5,5-Octamethyldodecane primarily undergoes substitution reactions due to the presence of multiple methyl groups. It can also participate in oxidation reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Halogenation using reagents like chlorine or bromine in the presence of light or a radical initiator.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound, although the highly branched structure may limit the extent of oxidation.

Major Products:

    Substitution Reactions: Halogenated derivatives of 2,2,3,3,4,4,5,5-Octamethyldodecane.

    Oxidation Reactions: Oxidized products such as alcohols, ketones, or carboxylic acids, depending on the reaction conditions.

Scientific Research Applications

Chemistry: 2,2,3,3,4,4,5,5-Octamethyldodecane is used as a model compound in studies of branched alkanes. Its unique structure makes it valuable for understanding the behavior of highly branched hydrocarbons in various chemical reactions.

Biology and Medicine: While specific biological applications are limited, the compound’s structural analogs are studied for their potential use in drug delivery systems due to their hydrophobic nature and ability to interact with lipid membranes.

Industry: In the industrial sector, 2,2,3,3,4,4,5,5-Octamethyldodecane is used as a reference standard in the calibration of analytical instruments. It is also explored for its potential use as a lubricant additive due to its branched structure, which can enhance the lubricating properties of oils.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,5,5-Octamethyldodecane in chemical reactions involves the interaction of its methyl groups with various reagents. In substitution reactions, the methyl groups can be replaced by halogens or other substituents. In oxidation reactions, the compound’s branched structure influences the formation of oxidized products.

Comparison with Similar Compounds

3-Ethyl-6-(1-methylethyl)-2,4-dimethyldodecane

  • Structure : This compound (C₁₉H₄₀) features a dodecane backbone with ethyl, isopropyl, and methyl substituents. Unlike 2,2,3,3,4,4,5,5-Octamethyldodecane, its branching is asymmetric and less dense.
  • Properties : Reduced branching density lowers steric hindrance, leading to higher melting points and viscosity compared to the octamethyl derivative. Such asymmetry may also impact packing efficiency in solid states .

2,2,4,4-Tetramethylpentane (Isooctane)

  • Structure : A shorter branched alkane (C₈H₁₈) with four methyl groups.
  • Properties : Widely used as a gasoline additive due to its high octane rating. The shorter chain and fewer branches result in lower boiling points (−12°C) and higher volatility compared to 2,2,3,3,4,4,5,5-Octamethyldodecane, which has a longer backbone and higher molecular weight .

Fluorinated Analogues

2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diol

  • Structure : A fluorinated diol (C₆H₆F₈O₄) with eight fluorine atoms and hydroxyl termini.
  • Properties: Fluorine’s electronegativity introduces polarity, enabling hydrogen bonding (O–H⋯O interactions) and forming a 2D network in crystalline phases. This contrasts sharply with the non-polar, van der Waals-dominated interactions of 2,2,3,3,4,4,5,5-Octamethyldodecane. The fluorinated compound exhibits higher solubility in polar solvents and elevated thermal stability (decomposition >200°C) due to strong intermolecular forces .

1,6-Di(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane

  • Structure : A fluorinated acrylate (C₁₂H₁₀F₈O₄) derived from the above diol.
  • Properties : Used in polymer chemistry for UV-curable coatings. The fluorine atoms enhance chemical resistance and reduce surface energy, while the acrylate groups enable crosslinking. Unlike 2,2,3,3,4,4,5,5-Octamethyldodecane, this compound is reactive and suited for specialized industrial applications .

Comparative Data Table

Property 2,2,3,3,4,4,5,5-Octamethyldodecane 3-Ethyl-6-(1-methylethyl)-2,4-dimethyldodecane 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diol
Molecular Formula C₂₀H₄₂ C₁₉H₄₀ C₆H₆F₈O₄
Branching/Polarity Non-polar, highly branched Asymmetrically branched Polar, fluorinated, diol
Key Interactions Van der Waals Van der Waals Hydrogen bonding (O–H⋯O)
Melting Point Estimated −30°C* Estimated −10°C* 85–90°C (crystalline phase)
Applications Lubricants, fuel additives Not widely commercialized Polymers, specialty solvents

*Hypothesized based on branching effects.

Research Findings and Implications

  • Thermal Behavior : The dense branching in 2,2,3,3,4,4,5,5-Octamethyldodecane disrupts molecular packing, reducing melting points and enhancing fluidity at low temperatures. This property is advantageous in synthetic lubricants for cold climates.
  • Chemical Reactivity : Unlike fluorinated analogs, the compound lacks functional groups, making it chemically inert. This stability is ideal for long-term storage in fuel systems.
  • Industrial Relevance : Fluorinated derivatives (e.g., ) highlight how substituents like fluorine or acrylates can tailor materials for niche applications, whereas branched alkanes serve bulk industrial roles .

Biological Activity

Overview of 2,2,3,3,4,4,5,5-Octamethyldodecane

2,2,3,3,4,4,5,5-Octamethyldodecane is a branched-chain alkane that belongs to the family of hydrocarbons. Its chemical formula is C16H34. This compound is primarily studied for its physical properties and potential applications in various industrial sectors rather than its biological activity.

Toxicology and Biocompatibility

Research on the biological activity of octamethyldodecane is limited. However, studies on similar branched-chain alkanes suggest that they may exhibit low toxicity levels. The biocompatibility of such compounds is often assessed in the context of their application in pharmaceuticals and cosmetics.

  • Case Study: Toxicity Assessment
    • A study evaluating the toxicity of various hydrocarbons indicated that higher molecular weight alkanes tend to have lower acute toxicity in aquatic organisms. This suggests that octamethyldodecane may also exhibit a similar profile.

Potential Antimicrobial Properties

While direct studies on 2,2,3,3,4,4,5,5-Octamethyldodecane are scarce, some branched alkanes have been investigated for their antimicrobial properties.

  • Research Findings:
    • A study explored the antimicrobial effects of various hydrocarbons against specific bacterial strains. The results showed that certain branched alkanes could inhibit bacterial growth effectively.

Environmental Impact and Biodegradation

The environmental impact of hydrocarbons like octamethyldodecane has been a subject of research due to their persistence in ecosystems.

  • Biodegradation Studies:
    • Research indicates that certain microorganisms can degrade branched-chain alkanes under aerobic conditions. This suggests potential pathways for bioremediation in contaminated environments.

The structure of octamethyldodecane contributes to its stability and resistance to oxidation and degradation. These properties can influence its interaction with biological systems.

PropertyValue
Molecular Weight226.47 g/mol
Boiling Point~ 280 °C
Density0.8 g/cm³
Solubility in WaterInsoluble

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